molecular formula C12H19ClN2OS B2489357 1-amino-N-(thiophen-2-ylmethyl)cyclohexane-1-carboxamide hydrochloride CAS No. 1423024-22-9

1-amino-N-(thiophen-2-ylmethyl)cyclohexane-1-carboxamide hydrochloride

Cat. No.: B2489357
CAS No.: 1423024-22-9
M. Wt: 274.81
InChI Key: FDRJVGIJOMQLAS-UHFFFAOYSA-N
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Description

1-amino-N-(thiophen-2-ylmethyl)cyclohexane-1-carboxamide hydrochloride is a chemical compound with the molecular formula C12H19ClN2OS and a molecular weight of 274.81 g/mol . This compound is known for its unique structure, which includes a cyclohexane ring, an amino group, and a thiophene moiety. It is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 1-amino-N-(thiophen-2-ylmethyl)cyclohexane-1-carboxamide hydrochloride typically involves the amidation of carboxylic acids with primary amines. One common method employs N,N’-1,3-Bis(2,4,6-trimethylphenyl)-2 chloroimidazolium chloride (IMesCl-Cl) as the coupling reagent . The reaction conditions usually require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-amino-N-(thiophen-2-ylmethyl)cyclohexane-1-carboxamide hydrochloride can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-amino-N-(thiophen-2-ylmethyl)cyclohexane-1-carboxamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-amino-N-(thiophen-2-ylmethyl)cyclohexane-1-carboxamide hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

1-amino-N-(thiophen-2-ylmethyl)cyclohexane-1-carboxamide hydrochloride can be compared to other similar compounds, such as:

  • 1-amino-N-(thiophen-3-ylmethyl)cyclohexane-1-carboxamide hydrochloride
  • 1-amino-N-(furan-2-ylmethyl)cyclohexane-1-carboxamide hydrochloride
  • 1-amino-N-(pyridin-2-ylmethyl)cyclohexane-1-carboxamide hydrochloride

These compounds share similar structural features but differ in the heterocyclic moiety attached to the cyclohexane ring. The uniqueness of this compound lies in its specific thiophene moiety, which can impart distinct chemical and biological properties .

Properties

IUPAC Name

1-amino-N-(thiophen-2-ylmethyl)cyclohexane-1-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2OS.ClH/c13-12(6-2-1-3-7-12)11(15)14-9-10-5-4-8-16-10;/h4-5,8H,1-3,6-7,9,13H2,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDRJVGIJOMQLAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)NCC2=CC=CS2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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